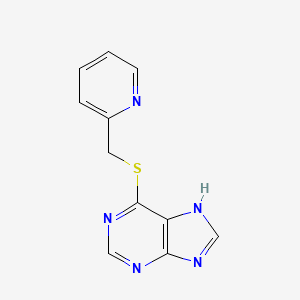
Purine, 6-(2-pyridylmethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine, 6-(2-pyridylmethylthio)-: This compound is known for its commendable antiviral activity against a range of viral diseases, serving as an efficacious viral replication inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-(2-pyridylmethylthio)- typically involves the reaction of purine derivatives with 2-pyridylmethylthiol. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as ion-exchange chromatography are employed for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Purine, 6-(2-pyridylmethylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in ethanol or water.
Substitution: Halogens (e.g., chlorine, bromine), in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemistry: In chemistry, Purine, 6-(2-pyridylmethylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It is used to investigate the mechanisms of viral replication and to develop antiviral agents .
Medicine: In medicine, Purine, 6-(2-pyridylmethylthio)- is explored for its potential as an antiviral drug. Its ability to inhibit viral replication makes it a promising candidate for the treatment of viral infections .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Purine, 6-(2-pyridylmethylthio)- involves its interaction with viral enzymes and nucleic acids. It inhibits viral replication by interfering with the synthesis of viral RNA and DNA. The molecular targets include viral polymerases and other enzymes essential for viral replication .
Comparison with Similar Compounds
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
Thioguanine: Another purine analog used in the treatment of leukemia.
Uniqueness: Unlike other purine analogs, it has shown efficacy against a broader range of viral diseases.
Conclusion
Purine, 6-(2-pyridylmethylthio)- is a compound of great interest in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
82499-10-3 |
|---|---|
Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C11H9N5S/c1-2-4-12-8(3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16) |
InChI Key |
IMNOEUFZITUSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















